
PI3K/Hdac-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K/Hdac-IN-3 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By simultaneously inhibiting PI3K and HDAC, this compound can modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis .
Métodos De Preparación
The synthesis of PI3K/Hdac-IN-3 involves integrating the pharmacophores of PI3K and HDAC inhibitors. The structure of the PI3K pharmacophore is based on a quinazoline skeleton, which is linked to the HDAC inhibitory functionality . The synthetic route typically involves the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors under specific conditions.
Incorporation of the HDAC inhibitory moiety: This is achieved by linking the HDAC inhibitory group to the quinazoline core through a suitable linker.
Final modifications: These include purification and characterization of the final compound to ensure its efficacy and purity.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
PI3K/Hdac-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Efficacy in Cancer Models
- Hematologic Tumors : A study demonstrated that PI3K/Hdac-IN-3 exhibited potent antiproliferative effects against hematologic malignancies. It showed IC50 values ranging from 0.016 to 0.34 µM for various T and B lymphoma cell lines, indicating strong efficacy compared to standard treatments like SAHA and BKM120 .
- Solid Tumors : In solid tumor models, this compound demonstrated significant growth inhibition. For instance, it was evaluated in HT1080 fibrosarcoma and PC3 prostate cancer models, where it exhibited superior antitumor activity compared to other compounds .
Clinical Implications
The dual inhibition strategy has shown promise in clinical settings:
- Combination Therapies : Clinical trials have indicated that combining PI3K inhibitors with HDAC inhibitors can lead to enhanced therapeutic responses. For example, the combination of selective PI3Kδ inhibitors with HDAC inhibitors has shown tolerability and promising responses in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) .
- Immunogenic Effects : Recent studies suggest that dual inhibition can induce immunogenic cell death, enhancing the effectiveness of immune checkpoint inhibitors (ICBs). This synergistic effect may lead to improved outcomes in patients undergoing immunotherapy .
Data Tables
Study | Model | IC50 (µM) | Efficacy Observed |
---|---|---|---|
Zhang et al., 2019 | Hematologic Tumors | 0.016 - 0.34 | Potent antiproliferative activity |
Study A | HT1080 Fibrosarcoma | Not specified | Superior antitumor activity |
Study B | PC3 Prostate Cancer | Not specified | Significant growth inhibition |
Case Study 1: Hematologic Malignancies
In a preclinical evaluation involving hematologic tumors, treatment with this compound resulted in substantial apoptosis and cell cycle arrest in G1 phase across multiple cell lines. The study highlighted the compound's ability to downregulate oncogenic pathways effectively.
Case Study 2: Solid Tumor Response
A xenograft model using HT1080 cells treated with this compound demonstrated a marked reduction in tumor volume compared to control groups. Immunohistochemical analysis confirmed enhanced acetylation of histones and decreased phosphorylation of AKT, validating the compound's dual action .
Mecanismo De Acción
PI3K/Hdac-IN-3 exerts its effects by simultaneously inhibiting PI3K and HDAC. The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . On the other hand, HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis . The dual inhibition of these pathways results in synergistic effects, enhancing the compound’s anticancer activity .
Comparación Con Compuestos Similares
PI3K/Hdac-IN-3 is unique due to its dual inhibitory action on both PI3K and HDAC. Similar compounds include:
Compound 23: Another dual PI3K/HDAC inhibitor that has shown significant antiproliferative activity against hematologic tumors.
CUDC-907: A novel dual PI3K and HDAC inhibitor used in the treatment of prostate cancer.
These compounds share similar mechanisms of action but differ in their specific molecular targets, efficacy, and potential side effects.
Propiedades
Fórmula molecular |
C34H34F2N6O5S |
---|---|
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-7-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-methylquinazolin-8-yl]oxyheptanamide |
InChI |
InChI=1S/C34H34F2N6O5S/c1-21-25-15-22(23-16-29(34(46-2)38-19-23)42-48(44,45)31-13-12-24(35)18-26(31)36)17-30(33(25)40-20-39-21)47-14-8-4-3-5-11-32(43)41-28-10-7-6-9-27(28)37/h6-7,9-10,12-13,15-20,42H,3-5,8,11,14,37H2,1-2H3,(H,41,43) |
Clave InChI |
KSQGUTYIJILXDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCC(=O)NC3=CC=CC=C3N)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.